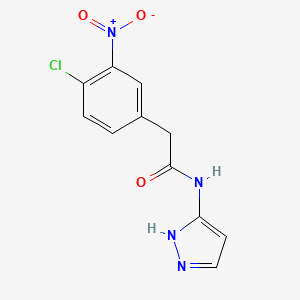
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide is a synthetic organic compound that features a chloro-nitrophenyl group and a pyrazolyl group connected via an acetamide linkage. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide typically involves the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom on the aromatic ring.
Acylation: The formation of an acetamide linkage by reacting an amine with an acyl chloride or anhydride.
Pyrazole Formation: The synthesis of the pyrazole ring, which can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and chlorination reactions, followed by acylation and cyclization steps. These processes are optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the chloro group.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a biochemical probe.
Medicine: Investigated for potential pharmacological activities, such as anti-inflammatory or antimicrobial properties.
Industry: Used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide: can be compared with other acetamide derivatives or pyrazole-containing compounds.
Unique Features: The combination of a chloro-nitrophenyl group and a pyrazolyl group may confer unique biological activities or chemical reactivity.
List of Similar Compounds
- 2-(4-Chlorophenyl)-N-(3-pyrazolyl)acetamide
- 2-(3-Nitrophenyl)-N-(3-pyrazolyl)acetamide
- 2-(4-Chloro-3-nitrophenyl)-N-(1-pyrazolyl)acetamide
For precise and detailed information, consulting scientific literature, databases, and specific research articles would be necessary
Actividad Biológica
2-(4-Chloro-3-nitrophenyl)-N-(3-pyrazolyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by various studies and findings.
The compound features a chloro and nitro substituent on the phenyl ring, which influences its biological activity. The presence of the pyrazole moiety is also significant, as it is known for various pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits notable antimicrobial and anticancer activities.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of pyrazole, including this compound, show significant antimicrobial properties against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The compound has been evaluated for its MIC against several bacterial strains.
- Biofilm Formation Inhibition : It has been shown to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are critical factors in chronic infections .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| E. coli | 0.5 | 1.0 |
| Pseudomonas aeruginosa | 0.75 | 1.5 |
Anticancer Activity
The compound's anticancer properties have been explored through various mechanisms:
- Mechanism of Action : It is believed to induce cytotoxic effects through DNA intercalation and the generation of reactive intermediates following bioreduction of the nitro group .
- Cell Line Studies : In vitro tests on cancer cell lines have shown that this compound can inhibit cell proliferation effectively.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated several pyrazole derivatives, including our compound, showing that it had an MIC range from 0.22 to 0.25 μg/mL against selected pathogens, indicating strong antimicrobial potential .
- Anticancer Evaluation : Another research focused on the cytotoxic effects of the compound in various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in treated cells.
Research Findings
Recent studies have highlighted the structure-activity relationship (SAR) of related compounds, emphasizing that electron-withdrawing groups like nitro enhance biological activity while bulky substituents may reduce efficacy .
Propiedades
Fórmula molecular |
C11H9ClN4O3 |
|---|---|
Peso molecular |
280.67 g/mol |
Nombre IUPAC |
2-(4-chloro-3-nitrophenyl)-N-(1H-pyrazol-5-yl)acetamide |
InChI |
InChI=1S/C11H9ClN4O3/c12-8-2-1-7(5-9(8)16(18)19)6-11(17)14-10-3-4-13-15-10/h1-5H,6H2,(H2,13,14,15,17) |
Clave InChI |
WGEHGYWSFGZUPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC(=O)NC2=CC=NN2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















